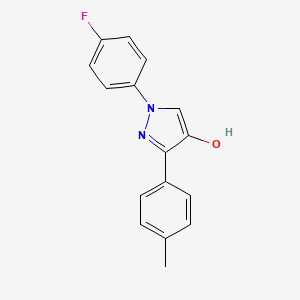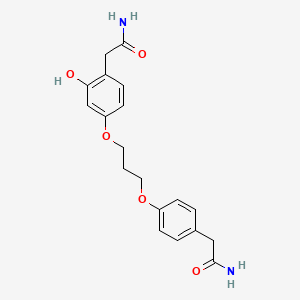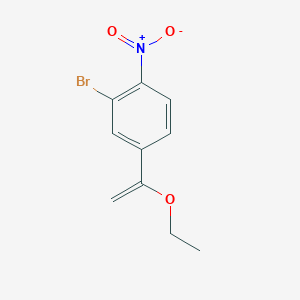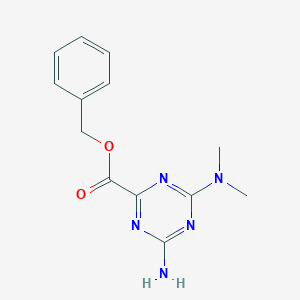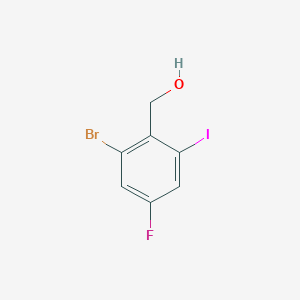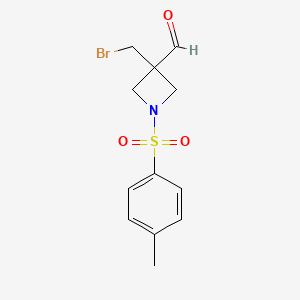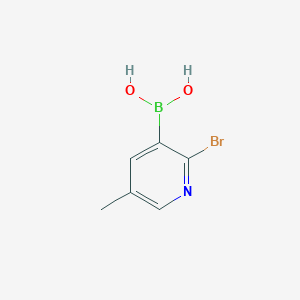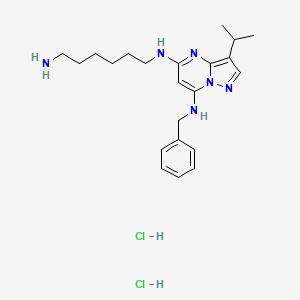
BS-181 (dihydrochloride)
Descripción general
Descripción
BS-181 (dihydrochloride) is a novel small molecule drug that has recently been studied for its potential therapeutic applications. It is a synthetic inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K) and has shown promise in preclinical studies in various animal models. The drug has been studied for its ability to modulate cellular pathways in various diseases, including cancer, diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
Cancer Research: CDK7 Inhibition and Tumor Growth
BS-181 dihydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle progression and transcription regulation . Its ability to inhibit CDK7 has been shown to promote cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer cells (MCF-7), and to inhibit tumor xenograft growth in mice . This makes it a valuable tool for studying cancer biology and potential therapeutic interventions.
Molecular Pharmacology: Drug Development and Kinase Selectivity
In pharmacological research, BS-181 dihydrochloride’s high selectivity for CDK7 over other kinases is of significant interest . It provides a model compound for the development of new anticancer drugs with minimal off-target effects. Its pharmacokinetics and the molecular mechanisms of its selective kinase inhibition are key areas of study.
Cell Cycle Research: G1 Phase Arrest
BS-181 dihydrochloride induces G1 cell cycle arrest in cancer cells, which is a critical checkpoint for DNA damage repair and cell fate decisions . Research into how BS-181 dihydrochloride influences this phase can shed light on the intricate control of cell cycle progression and its disruption in cancerous cells.
Apoptosis Research: Extrinsic and Intrinsic Pathways
The compound has been found to trigger both extrinsic and intrinsic apoptotic pathways, making it a useful agent for dissecting the molecular events leading to programmed cell death . Studies using BS-181 dihydrochloride can help understand how apoptosis can be induced in cancer cells, providing insights into new treatment strategies.
Kinase Inhibition Research: Selectivity and Efficacy
BS-181 dihydrochloride’s role as a kinase inhibitor extends beyond CDK7, affecting other CDKs, albeit with less potency . Its use in research helps in understanding the broader implications of kinase inhibition and the development of selective kinase inhibitors as therapeutic agents.
Transcriptional Regulation Research: Impact on Gene Expression
By inhibiting CDK7, BS-181 dihydrochloride affects the phosphorylation of the RNA polymerase II C-terminal domain, which is crucial for transcription initiation and elongation . This application is vital for exploring the regulation of gene expression and the potential for targeted therapies that modulate transcription in diseases.
Mecanismo De Acción
Target of Action
BS-181 (dihydrochloride) is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
BS-181 (dihydrochloride) interacts with CDK7 and inhibits its activity . This inhibition results in reduced phosphorylation of CDK7 targets . The IC50 value of BS-181 for CDK7 is 21 nM, showing a >40-fold selectivity for CDK7 over other CDKs .
Biochemical Pathways
The inhibition of CDK7 by BS-181 affects the cell cycle and transcription processes . It reduces the T-loop phosphorylation required for activation of CDKs 1, 2, 4, and 6, which drive cell cycle progression . In terms of transcription, BS-181 inhibits CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters, affecting transcription initiation .
Pharmacokinetics
It’s known that the compound shows rapid clearance when administered intravenously or intraperitoneally .
Result of Action
The inhibition of CDK7 by BS-181 leads to cell cycle arrest and apoptosis . It down-regulates CDK4 and cyclin D1 expression . BS-181 inhibits the growth of a range of cancer cells, including breast, lung, prostate, and colorectal cancer cells, with IC50 values ranging from 11.5 μM to 37.3 μM .
Action Environment
It’s known that the compound shows anticancer activities in both in vitro and in vivo settings .
Propiedades
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXAMTBYYTXHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



